molecular formula C4H6F3NO3 B13092137 (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No.: B13092137
M. Wt: 173.09 g/mol
InChI Key: ITYVCUQVLKIGEY-NCGGTJAESA-N
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Description

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is a chiral amino acid derivative characterized by the presence of trifluoromethyl and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric synthesis starting from readily available precursors, such as trifluoroacetaldehyde and glycine derivatives. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis or microbial fermentation. These methods leverage the specificity of enzymes or microorganisms to produce the desired stereoisomer with high yield and purity. The use of biocatalysts can also reduce the need for harsh reaction conditions and minimize the production of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a trifluoromethyl ketone, while reduction of the amino group can produce a primary amine derivative.

Scientific Research Applications

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.

    Medicine: It has potential therapeutic applications, including as a precursor for the development of novel pharmaceuticals.

    Industry: The compound is used in the development of agrochemicals and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism by which (2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl and amino groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.

    (2S,3R)-tartaric acid: A meso compound with similar stereochemistry but different chemical properties.

Uniqueness

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable tool in various research applications.

Properties

Molecular Formula

C4H6F3NO3

Molecular Weight

173.09 g/mol

IUPAC Name

(2R,3S)-2-amino-4,4,4-trifluoro-3-hydroxybutanoic acid

InChI

InChI=1S/C4H6F3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2+/m1/s1

InChI Key

ITYVCUQVLKIGEY-NCGGTJAESA-N

Isomeric SMILES

[C@@H]([C@@H](C(F)(F)F)O)(C(=O)O)N

Canonical SMILES

C(C(C(F)(F)F)O)(C(=O)O)N

Origin of Product

United States

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